molecular formula C9H9ClFNO2S B11936832 4-chloro-N-cyclopropyl-2-fluorobenzenesulfonamide

4-chloro-N-cyclopropyl-2-fluorobenzenesulfonamide

Katalognummer: B11936832
Molekulargewicht: 249.69 g/mol
InChI-Schlüssel: MAXZEKSGBQQDGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-chloro-N-cyclopropyl-2-fluorobenzenesulfonamide is a chemical compound with the molecular formula C9H9ClFNO2S and a molecular weight of 249.69 g/mol It is a sulfonamide derivative, which means it contains a sulfonamide group (-SO2NH2) attached to a benzene ring

Vorbereitungsmethoden

The synthesis of 4-chloro-N-cyclopropyl-2-fluorobenzenesulfonamide typically involves the reaction of 4-chloro-2-fluorobenzenesulfonyl chloride with cyclopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Analyse Chemischer Reaktionen

4-chloro-N-cyclopropyl-2-fluorobenzenesulfonamide can undergo various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-chloro-N-cyclopropyl-2-fluorobenzenesulfonamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-chloro-N-cyclopropyl-2-fluorobenzenesulfonamide is not well-documented. sulfonamides generally exert their effects by inhibiting enzymes involved in the synthesis of folic acid, which is essential for the growth and replication of bacteria. This inhibition occurs because sulfonamides mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 4-chloro-N-cyclopropyl-2-fluorobenzenesulfonamide include other sulfonamide derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical reactivity and potential biological activity.

Eigenschaften

Molekularformel

C9H9ClFNO2S

Molekulargewicht

249.69 g/mol

IUPAC-Name

4-chloro-N-cyclopropyl-2-fluorobenzenesulfonamide

InChI

InChI=1S/C9H9ClFNO2S/c10-6-1-4-9(8(11)5-6)15(13,14)12-7-2-3-7/h1,4-5,7,12H,2-3H2

InChI-Schlüssel

MAXZEKSGBQQDGS-UHFFFAOYSA-N

Kanonische SMILES

C1CC1NS(=O)(=O)C2=C(C=C(C=C2)Cl)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.